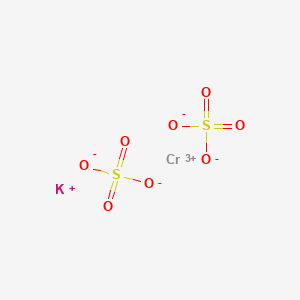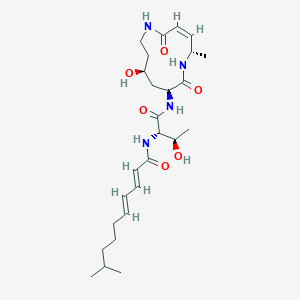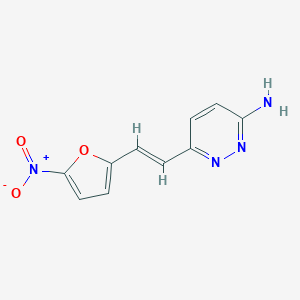
ニフルプラジン
説明
Nifurprazine is a nitrofuran derivative known for its potent antibacterial and trypanocidal properties. It is primarily used as a topical antibacterial agent in veterinary medicine, particularly for the treatment of animal diseases . The compound has shown significant antiparasitic effects against Trypanosoma cruzi and Trypanosoma brucei .
科学的研究の応用
Nifurprazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving nitrofuran derivatives and their chemical properties.
Biology: Nifurprazine is studied for its antiparasitic effects, particularly against Trypanosoma species.
Medicine: Research focuses on its potential use in treating parasitic infections and its antibacterial properties.
作用機序
Nifurprazine exerts its effects through redox cycling, which generates reactive oxygen species that damage cellular components of the target organisms. The compound specifically targets enzymes such as lipoamide dehydrogenase and trypanothione reductase in Trypanosoma species, leading to their inhibition and subsequent parasite death .
Similar Compounds:
Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness of Nifurprazine: Nifurprazine stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .
準備方法
Synthetic Routes and Reaction Conditions: Nifurprazine can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylidene hydrazine. This intermediate is then reacted with 3-chloropyridazine to yield nifurprazine .
Industrial Production Methods: Industrial production of nifurprazine involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .
Types of Reactions:
Oxidation: Nifurprazine undergoes oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidative products.
Reduction: The nitro group in nifurprazine can be reduced to an amino group under specific conditions.
Substitution: Nifurprazine can participate in nucleophilic substitution reactions, especially at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidative products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield various substituted pyridazine derivatives.
特性
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLRMBWIWKFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862715 | |
| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1614-20-6 | |
| Record name | Nifurprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antimicrobial spectrum of Nifurprazine?
A1: Nifurprazine exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, Nifurprazine has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].
Q2: How does the efficacy of Nifurprazine compare to other nitrofuran derivatives?
A2: Research indicates that Nifurprazine demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].
Q3: How does the temperature affect the toxicity of Nifurprazine in fish?
A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of Nifurprazine hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].
Q4: How does the administration method of Nifurprazine affect its therapeutic efficacy?
A6: In ayu fish infected with Vibrio anguillarum, bathing in Nifurprazine solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].
Q5: Are there known instances of bacterial resistance to Nifurprazine?
A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including Nifurprazine []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.
Q6: What analytical methods are used to detect and quantify Nifurprazine?
A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect Nifurprazine in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by Nifurprazine, allowing for the determination of its concentration in a given sample.
Q7: Are there any known allergic reactions to Nifurprazine?
A9: Yes, there have been reported cases of contact allergy to Nifurprazine (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



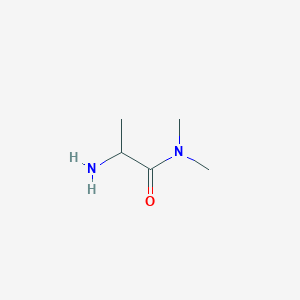

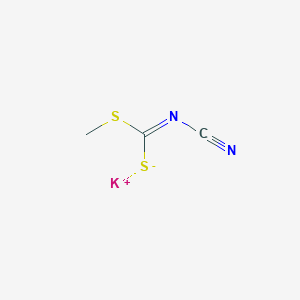

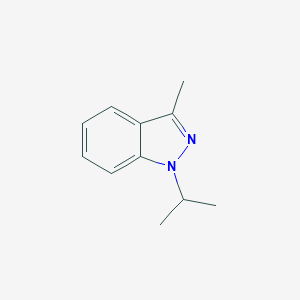
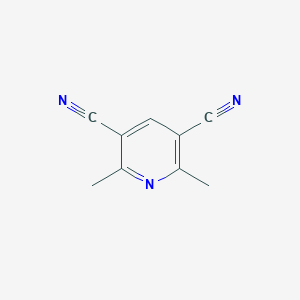
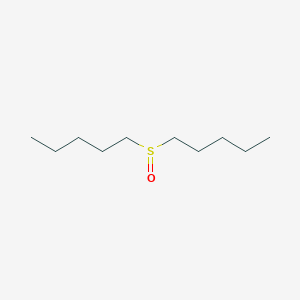

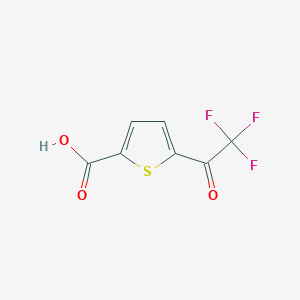

![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
